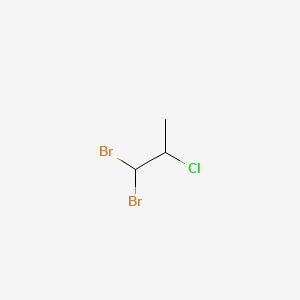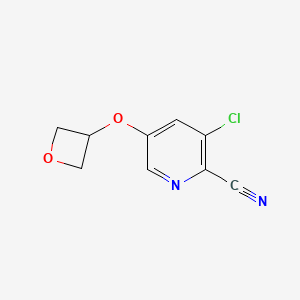![molecular formula C9H6ClIN2O B13934691 3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole CAS No. 657423-55-7](/img/structure/B13934691.png)
3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The presence of both chlorine and iodine atoms in its structure makes it a unique compound with potential for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-iodobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process .
化学反应分析
Types of Reactions
3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .
科学研究应用
3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Agriculture: The compound and its derivatives have been evaluated for their pesticidal and herbicidal properties.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs), polymers, and other advanced materials due to its unique electronic properties.
作用机制
The mechanism of action of 3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation . The exact molecular pathways involved can vary and are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)-5-(3-trifluoromethyl)phenyl-1,2,4-oxadiazole: This compound has a trifluoromethyl group instead of an iodine atom, which can influence its reactivity and biological activity.
3-(Chloromethyl)-5-(4-trifluoromethyl)phenyl-1,2,4-oxadiazole: Similar to the previous compound but with the trifluoromethyl group in a different position on the phenyl ring.
5-(Chloromethyl)-3-(2-trifluoromethyl)phenyl-1,2,4-oxadiazole: Another variant with the trifluoromethyl group in a different position.
Uniqueness
The presence of both chlorine and iodine atoms in 3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole makes it unique compared to its analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other substituents, potentially leading to unique biological activities and applications .
属性
CAS 编号 |
657423-55-7 |
|---|---|
分子式 |
C9H6ClIN2O |
分子量 |
320.51 g/mol |
IUPAC 名称 |
3-(chloromethyl)-5-(3-iodophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H6ClIN2O/c10-5-8-12-9(14-13-8)6-2-1-3-7(11)4-6/h1-4H,5H2 |
InChI 键 |
XQUARYVCTXYWLA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)C2=NC(=NO2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


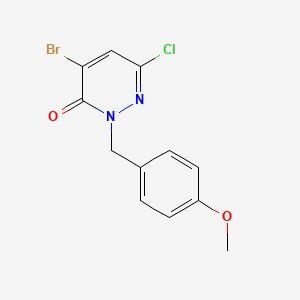
![Decanoic acid, 2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]ethyl ester](/img/structure/B13934612.png)
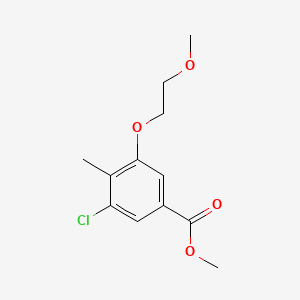

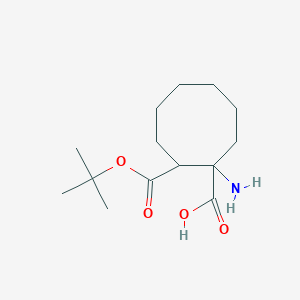
![2-Chloropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13934621.png)
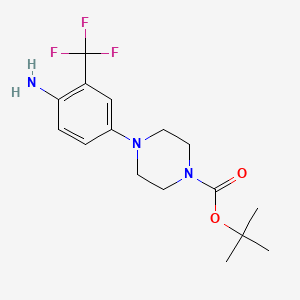
![tert-Butyl 5,5-dimethyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13934636.png)
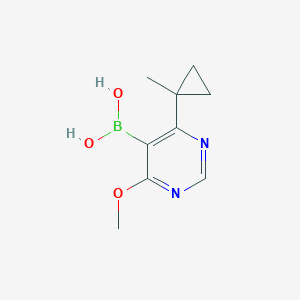
![2-[2-(2-Oxopropyl)phenyl]acetic acid](/img/structure/B13934661.png)
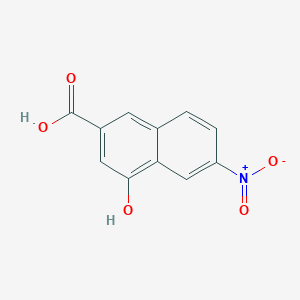
![3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13934681.png)
